8-(o-Tolylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one
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Overview
Description
8-(o-Tolylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one is a spirocyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a spirocyclic framework with a diazaspirodecane core, which is functionalized with an o-tolylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(o-Tolylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid in toluene under reflux conditions using a Dean-Stark trap to remove water . This method allows for the formation of the spirocyclic structure in a one-pot reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-(o-Tolylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
8-(o-Tolylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one has been investigated for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-ulcer agent.
Biological Studies: It has been studied for its activity as a ligand for the nociceptin/orphanin FQ receptor.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(o-Tolylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. For instance, as an anti-ulcer agent, it may inhibit gastric acid secretion or protect the gastric mucosa . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one: This compound shares a similar spirocyclic framework and has been studied for its anti-ulcer activity.
1-Thia-4-azaspiro[4.5]decan-3-one: Another related compound with potential anticancer activity.
Uniqueness
8-(o-Tolylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one is unique due to the presence of the o-tolylsulfonyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
8-(2-methylphenyl)sulfonyl-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-12-4-2-3-5-13(12)21(19,20)17-8-6-15(7-9-17)10-14(18)16-11-15/h2-5H,6-11H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTFYASPTMCYSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)N2CCC3(CC2)CC(=O)NC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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